molecular formula C11H9NO4 B055826 N-Carbethoxyphthalimide CAS No. 22509-74-6

N-Carbethoxyphthalimide

Cat. No.: B055826
CAS No.: 22509-74-6
M. Wt: 219.19 g/mol
InChI Key: VRHAQNTWKSVEEC-UHFFFAOYSA-N
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Description

N-Carbethoxyphthalimide, also known as N-ethoxycarbonylphthalimide, is a crystalline compound primarily used as a phthaloylating agent. It is employed for the selective protection of primary amines, amino acids, and amino alcohols under mild conditions. This compound is soluble in dimethylformamide, benzene, and chloroform, and is stable in both acidic and mild basic conditions .

Mechanism of Action

Target of Action

N-Carbethoxyphthalimide is primarily used to protect amine functional groups . The primary targets of this compound are therefore the amine groups present in various biochemical structures.

Mode of Action

The compound interacts with its targets by forming a protective layer around the amine groups. This prevents these groups from participating in unwanted reactions, thereby preserving their functionality .

Pharmacokinetics

Given its molecular weight of 21919 , it can be hypothesized that it may have good bioavailability due to its relatively small size

Result of Action

The primary result of this compound’s action is the protection of amine functional groups . This can have various downstream effects depending on the specific biochemical context. For instance, in protein synthesis, it may help in maintaining the integrity of the protein structure by preventing unwanted modifications of the amine groups.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its melting point is 90-92 °C , suggesting that it is stable under normal physiological conditions but may degrade at higher temperatures. The pH of the environment may also affect its action, as changes in pH can influence the state of the amine groups it targets.

Chemical Reactions Analysis

N-Carbethoxyphthalimide undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with primary amines to form N-phthaloyl derivatives.

    Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to phthalic acid and ethanol.

    Reduction: It can be reduced to phthalimide using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include primary amines, acids, bases, and reducing agents. The major products formed from these reactions are N-phthaloyl derivatives, phthalic acid, and phthalimide .

Scientific Research Applications

N-Carbethoxyphthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: It is employed in the modification of biomolecules to study their functions and interactions.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

N-Carbethoxyphthalimide is unique in its stability and selectivity as a phthaloylating agent. Similar compounds include:

This compound stands out due to its stability in both acidic and mild basic conditions and its well-known methods for selective removal, making it a versatile reagent in various chemical processes .

Properties

IUPAC Name

ethyl 1,3-dioxoisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHAQNTWKSVEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7066805
Record name 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
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Molecular Weight

219.19 g/mol
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Physical Description

Lumps or powder; [Alfa Aesar MSDS]
Record name N-Carbethoxyphthalimide
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Vapor Pressure

0.00000002 [mmHg]
Record name N-Carbethoxyphthalimide
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CAS No.

22509-74-6
Record name N-Carbethoxyphthalimide
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Record name Ethyl N-phthaloylcarbamate
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Record name N-CARBETHOXYPHTHALIMIDE
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Record name 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
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Record name 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
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Record name Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-carboxylate
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Record name N-CARBETHOXYPHTHALIMIDE
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Synthesis routes and methods I

Procedure details

To a solution of isoindoline-1,3-dione (2 g, 13.6 mmol) in Et3N (60 mL) was added ClCOOEt (2.55 g, 16.33 mmol) at 0° C. The mixture was warmed to room temperature and stirred at room temperature for 4 h. The mixture was filtered and the solid was partitioned between water (150 mL) and EtOAc (50 mL) and adjusted pH value to 6 with 1 N HCl. The organic layer was washed with brine and dried over Na2SO4, filtered and concentrated in vacuo to give ethyl 1,3-dioxoisoindoline-2-carboxylate (1.67 g, 53.08%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension comprisng 25 millimoles of potassium phthalimide and 20 ml ethylchloroformate is refluxed for approximately 31/2 hours. Insolubles are removed by hot acetone treatment in the manner described in preparation B. Upon completion of the acetone treatment and removal of mother liquor the product is combined and recrystallized from ethanol. Further recrystallizaton from a mixture of ethylchloroformate and ether yields a white product having a melting point of 89.5° - 90.5°C.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Carbethoxyphthalimide in the synthesis of Thalidomide?

A1: this compound serves as a key intermediate in a concise, two-step synthesis of Thalidomide. [] The process involves reacting L-glutamine with this compound to produce N-phthaloyl-L-glutamine. Subsequent cyclization of N-phthaloyl-L-glutamine using 1,1'-carbonyldiimidazole (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) yields Thalidomide. [] This synthetic route is noteworthy for its efficiency, requiring no purification steps.

Q2: How does the chemical structure of this compound influence its reactivity with hydroxide ions?

A2: The kinetics of alkaline hydrolysis of this compound are influenced by its structure. Studies have shown that the reaction follows a linear relationship with hydroxide ion concentration, indicating that nucleophilic attack by the hydroxide ion is the rate-limiting step. [] The electron-withdrawing nature of the phthalimide and carbethoxy groups likely contributes to the susceptibility of the carbonyl carbon to nucleophilic attack.

Q3: Is there any spectroscopic data available to characterize this compound?

A3: While the provided abstracts don't offer specific spectroscopic data, research often employs techniques like FTIR, FT-Raman, and NMR spectroscopy to characterize this compound. [] These methods provide valuable information about the compound's structure, including vibrational frequencies of functional groups and the electronic environment of individual atoms. Combining experimental spectroscopic data with DFT (Density Functional Theory) calculations can further enhance the understanding of its structural properties and reactivity. []

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